Sodium glyoxylate monohydrate
Overview
Description
Scientific Research Applications
Sodium glyoxylate monohydrate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Sodium glyoxylate monohydrate, a salt form of glyoxylate, is believed to interact with enzymes and DNA polymerase . It potentially inhibits their activities by interfering with their active sites . The full scope of its action requires further clarification .
Mode of Action
The compound’s interaction with its targets results in potential inhibition of their activities . This is achieved by interfering with the active sites of enzymes and DNA polymerase . The exact mode of action is still under investigation and requires further clarification .
Biochemical Pathways
This compound is involved in the glyoxylate cycle , which is a pathway related to the Citric Acid Cycle (CAC) . This pathway overlaps all of the non-decarboxylation reactions of the CAC . Glyoxylate combines with another acetyl-CoA to create malate, catalyzed by malate synthase . Malate can, in turn, be oxidized to oxaloacetate .
Pharmacokinetics
It is known that the compound dissolves in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties. More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of this compound’s action is the potential inhibition of the activities of enzymes and DNA polymerase . This is achieved by interfering with their active sites . The molecular and cellular effects of the compound’s action require further investigation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water could potentially affect its distribution in the body and its interaction with its targets.
Biochemical Analysis
Biochemical Properties
Sodium glyoxylate monohydrate plays a crucial role in several biochemical reactions. It is involved in the glyoxylate cycle, a variation of the citric acid cycle that enables organisms to convert fatty acids into carbohydrates. This compound interacts with enzymes such as isocitrate lyase and malate synthase, which are key components of the glyoxylate cycle . This compound also interacts with alanine dehydrogenase and other dehydrogenases, facilitating various oxidation-reduction reactions .
Cellular Effects
This compound influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to impact the growth and exopolysaccharide production in microalgae such as Prasinococcus sp. and Porphyridium cruentum . Additionally, this compound can upregulate genes encoding key metabolic enzymes in pathways like gluconeogenesis and the glyoxylate cycle, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It acts as a substrate for enzymes in the glyoxylate cycle, such as isocitrate lyase and malate synthase, facilitating the conversion of isocitrate to succinate and glyoxylate, and subsequently to malate . These interactions are crucial for the bypass of the decarboxylation steps of the citric acid cycle, allowing for the conservation of carbon atoms for gluconeogenesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, affecting its efficacy in biochemical assays . Long-term exposure to this compound in cell cultures can lead to changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance metabolic processes and support normal cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress and disruption of metabolic pathways . It is important to determine the optimal dosage to avoid adverse effects while maximizing its biochemical benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glyoxylate cycle and gluconeogenesis. It interacts with enzymes such as isocitrate lyase and malate synthase, facilitating the conversion of fatty acids into carbohydrates . Additionally, this compound can influence the levels of metabolites such as oxaloacetate and malate, impacting overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via sodium-dependent transporters and distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function in biochemical reactions.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and peroxisomes. In the glyoxylate cycle, enzymes such as isocitrate lyase and malate synthase are distributed between the peroxisomal matrix and the cytosol . This subcellular localization is crucial for the efficient functioning of the glyoxylate cycle and other metabolic pathways involving this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium glyoxylate monohydrate can be synthesized through several methods. One common approach involves the oxidation of glyoxal in the presence of a base. This reaction typically occurs under mild conditions and yields sodium glyoxylate as a product. Another method involves the ozonolysis of maleic acid, which produces glyoxylic acid that can be neutralized with sodium hydroxide to form sodium glyoxylate .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic oxidation of glyoxal. This process involves the use of catalysts such as platinum or palladium to facilitate the oxidation reaction. The resulting glyoxylic acid is then neutralized with sodium hydroxide to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium glyoxylate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions to form heterocyclic compounds .
Common Reagents and Conditions:
Oxidation: Sodium glyoxylate can be oxidized to form oxalic acid using strong oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to glycolic acid using reducing agents like sodium borohydride.
Substitution: Sodium glyoxylate can undergo nucleophilic substitution reactions with amines to form imines.
Major Products:
Oxidation: Oxalic acid
Reduction: Glycolic acid
Substitution: Imines and other nitrogen-containing compounds
Comparison with Similar Compounds
Glyoxylic Acid: Similar to sodium glyoxylate, glyoxylic acid is an important intermediate in organic synthesis and metabolic pathways.
Oxalic Acid: Both compounds can be interconverted through oxidation and reduction reactions.
Glycolic Acid: Sodium glyoxylate can be reduced to glycolic acid, highlighting their close chemical relationship.
Uniqueness: Sodium glyoxylate monohydrate is unique due to its dual functionality as both an aldehyde and a carboxylate. This bifunctional nature allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
sodium;oxaldehydate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O3.Na.H2O/c3-1-2(4)5;;/h1H,(H,4,5);;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWPWKBHCGJTTQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)[O-].O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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